molecular formula C12H14FNO B1333394 4-(4-Fluorobenzoyl)piperidine CAS No. 56346-57-7

4-(4-Fluorobenzoyl)piperidine

Cat. No.: B1333394
CAS No.: 56346-57-7
M. Wt: 207.24 g/mol
InChI Key: ABERUOJGWHYBJL-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)piperidine is a unique chemical compound with the empirical formula C12H14FNO . It has a molecular weight of 207.24 . The IUPAC name for this compound is (4-fluorophenyl)(4-piperidinyl)methanone . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Fc1ccc(cc1)C(=O)C2CCNCC2 . The InChI code for this compound is 1S/C12H14FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 207.24 . The storage temperature for this compound is 2-8°C . .

Scientific Research Applications

Antipsychotic Potential

4-(4-Fluorobenzoyl)piperidine has been explored for its potential in the development of antipsychotic drugs. A study by Raviña et al. (2000) synthesized and evaluated a series of compounds including this compound for their affinity to dopamine and serotonin receptors. Their research indicated that certain compounds with a benzoylpiperidine moiety showed selectivity for 5-HT2A receptors and suggested their potential effectiveness as antipsychotic drugs (Raviña et al., 2000).

Inhibitor Synthesis

Another application involves the synthesis of specific inhibitors. Hao Jing-shan (2006) described a practical synthesis method for 1-(4-fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine, demonstrating its potential in the production of complex chemical compounds (Hao Jing-shan, 2006).

Lipid Regulation and Diabetes Treatment

Komoto et al. (2000) synthesized new fibrates containing piperidine and evaluated their effects. They found that one such compound, 2-[3-[1-(4-fluorobenzoyl)-piperidin-4yl]phenoxyl-2-methylpropanoic acid, showed significant activities in decreasing triglyceride, cholesterol, and blood sugar levels, indicating its potential in treating conditions like diabetes and lipid disorders (Komoto et al., 2000).

Antiproliferative and Structural Analysis

The compound has also been examined for its antiproliferative activity. Prasad et al. (2018) prepared a derivative of this compound and evaluated it for antiproliferative activity. They also conducted structural characterization using various methods, indicating the compound's potential in cancer research and drug design (Prasad et al., 2018).

Corrosion Inhibition

In the field of materials science, Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives, including those with a 4-fluorobenzoyl moiety. Their research provided insights intothe use of these compounds in preventing corrosion of iron, demonstrating their application in industrial and engineering contexts (Kaya et al., 2016).

Metabolite Identification in Pharmacology

In pharmacological research, Umehara et al. (2009) identified metabolites of a compound containing a 4-fluorobenzoyl piperidine moiety. This study contributes to the understanding of the metabolic pathways and potential drug interactions of compounds containing this compound (Umehara et al., 2009).

Radiotracer Development for PET Imaging

Labas et al. (2011) explored the development of specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety. Their research aimed at creating radiotracers for imaging NR2B NMDA receptors, showcasing the application of this compound in neuroimaging and diagnostic medicine (Labas et al., 2011).

Anti-Lung Cancer Activity

Research into the anti-cancer potential of fluoro-substituted compounds, including those with a benzoyl piperidine structure, has shown promising results against lung cancer. Hammam et al. (2005) synthesized and tested various compounds, indicating their efficacy at low concentrations compared to traditional drugs (Hammam et al., 2005).

Alzheimer's Disease Treatment

Gupta et al. (2020) synthesized N-benzylated derivatives of piperidine and evaluated them for anti-Alzheimer's activity. Compounds containing the 4-fluorobenzoyl-piperidin-1-yl moiety demonstrated significantanti-Alzheimer's properties, indicating their potential role in treating this neurodegenerative disease (Gupta et al., 2020).

Cytotoxic Studies and Docking Studies

Govindhan et al. (2017) conducted cytotoxic studies on a compound synthesized using this compound. Their research included spectroscopic characterization and molecular docking studies, suggesting its utility in the development of new molecules with potential biological applications (Govindhan et al., 2017).

Fluorescent pH Sensors

Cui et al. (2004) explored the fluorescence properties of 4-Piperidine-naphthalimide derivatives, which include this compound, for potential use as fluorescent pH sensors. Their findings indicated the compounds' ability to serve as novel sensors for applications in various scientific fields (Cui et al., 2004).

Tuberculosis Drug Discovery

Odingo et al. (2014) investigated the 2,4-diaminoquinazoline series, including compounds with a 4-fluorobenzyl-piperidine moiety, for their potential as tuberculosis drug candidates. Their study provided insights into structure-activity relationships influencing potency against Mycobacterium tuberculosis (Odingo et al., 2014).

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzoyl)piperidine is not available .

Safety and Hazards

The compound is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

(4-fluorophenyl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABERUOJGWHYBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347223
Record name 4-(4-Fluorobenzoyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56346-57-7
Record name 4-(4-Fluorobenzoyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056346577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Fluorobenzoyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluorobenzoyl)piperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-(4-FLUOROBENZOYL)PIPERIDINE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of 4-(4-Fluorobenzoyl)piperidine and how does it interact with it?

A1: this compound demonstrates high affinity and selectivity for serotonin 5-HT2A receptors. [, ] While the exact binding mechanism is not fully elucidated within the provided research, it acts as an antagonist at this receptor. [, ] This means it binds to the receptor and blocks the action of serotonin, effectively inhibiting its downstream effects.

Q2: How does the structure of this compound contribute to its 5-HT2A receptor binding affinity?

A2: Research indicates that the intact benzoylpiperidine moiety of this compound is crucial for its high 5-HT2A receptor binding affinity. [] Modifying this core structure, such as opening the piperidine ring, significantly reduces its affinity. [] Interestingly, the fluoro and carbonyl groups of the 4-fluorobenzoyl portion contribute less to binding compared to the benzoylpiperidine core. [] This highlights the importance of the overall shape and specific structural elements of this molecule for optimal interaction with the 5-HT2A receptor.

Q3: Has this compound been radiolabeled for in vivo studies, and what applications does this enable?

A3: Yes, researchers have successfully radiolabeled this compound with fluorine-18 ([18F]4-PBFBP) for positron emission tomography (PET) imaging studies. [] This radiotracer enables researchers to visualize and quantify 5-HT2A receptors in vivo, particularly in the brain. [] Such studies are invaluable for understanding the role of 5-HT2A receptors in various neurological and psychiatric conditions and for developing new therapeutics targeting this receptor.

Q4: What are the potential implications of radiolabeled metabolites of this compound in PET imaging studies?

A4: Studies using [18F]altanserin, a compound structurally related to this compound, have revealed that its radiolabeled metabolites can cross the blood-brain barrier and contribute to nonspecific background radioactivity in PET scans. [] This highlights the need to consider the presence and kinetics of radiometabolites when analyzing PET data, as they may lead to overestimations of nonspecific binding. [] Accurate interpretation of PET data necessitates accounting for radiometabolites to obtain reliable measures of specific binding to the target receptor.

Q5: What are some applications of this compound in medicinal chemistry beyond its use as a standalone compound?

A5: this compound serves as a valuable pharmacophore in medicinal chemistry. Researchers have incorporated it into the design and synthesis of novel chemical entities with potential therapeutic applications. [, ] For example, it has been integrated into bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, resulting in compounds exhibiting potent 5-HT2 receptor antagonist activity. [] These findings highlight the versatility of this compound as a building block for creating new molecules with desired pharmacological properties.

Q6: What is known about the safety profile of this compound and related compounds?

A6: While the provided research focuses on the synthesis, receptor binding, and imaging applications of this compound, one study investigated the cardiac effects of ketanserin and related compounds. [] Ketanserin, a 5-HT2A/2C receptor antagonist, is known to prolong the cardiac action potential duration (APD), potentially leading to arrhythmias. [] The study found that the benzoyl-piperidine moiety, a core structure in this compound, is responsible for the APD-prolonging effects of ketanserin and similar compounds. [] This highlights the need to carefully assess the cardiac safety profile of compounds containing the benzoyl-piperidine structure during drug development.

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